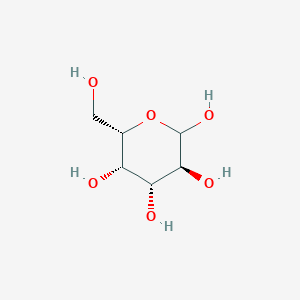

L-galactopyranose

Vue d'ensemble

Description

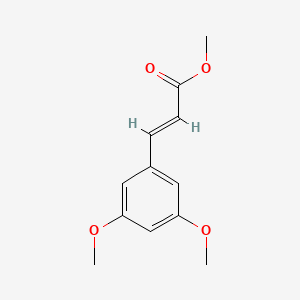

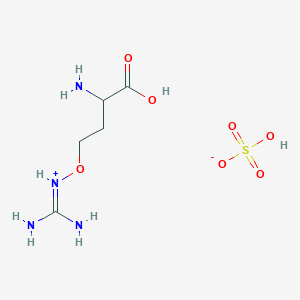

L-galactopyranose is the L-enantiomer of galactopyranose. It is a L-galactose and a galactopyranose.

L-galactopyranose is a natural product found in Dixoniella grisea and Rhodella reticulata with data available.

Applications De Recherche Scientifique

Biosynthesis and Medicinal Potential : L-galactofuranose (L-Galf), derived from L-galactopyranose, plays a crucial role in secondary metabolite structures with medicinal potential. The study by Zhu et al. (2017) explored the biosynthetic enzymes and mechanisms driving L-Galf biosynthesis, uncovering a new mutase, MtdL, which generates GDP-L-Galf from GDP-L-Galp. This discovery has implications for understanding L-Galf-containing natural product biosynthesis and potential antimicrobial drug targeting strategies (Zhu et al., 2017).

Role in Pathogen Virulence : The research by Kleczka et al. (2007) demonstrated the significance of L-galactopyranose in pathogen virulence. By targeting the gene encoding UDP-galactopyranose mutase in Leishmania major, the study showed that alterations in Galf metabolism led to attenuated virulence, highlighting the therapeutic potential of targeting Galf metabolism in pathogens (Kleczka et al., 2007).

Influence on Cellular Adhesion : Lamarre et al. (2009) found that Galactofuranose plays a role in the cellular adhesion of Aspergillus fumigatus. The mutation affecting the production of galactofuranose led to increased adhesion to various surfaces, indicating the impact of this sugar on cell wall surface properties (Lamarre et al., 2009).

Chemical Mechanism in Enzyme Reactions : The study by Ueberschär et al. (1974) investigated the reaction mechanism of D-galactose dehydrogenases, which are relevant to understanding the chemical behavior of galactopyranose in various biochemical contexts. This research provides insights into the enzymatic processing of galactose, including its pyranose and furanose forms (Ueberschär et al., 1974).

Galactofuranose-Containing Polysaccharides : Richards and Lowary (2009) reviewed the synthesis of molecules containing Galf residues and their use in understanding enzymes that process these residues. This research highlights the potential of Galf in the development of inhibitors of biochemical pathways (Richards & Lowary, 2009).

Role in Seaweed Polysaccharides : Ciancia et al. (2020) explored the structural diversity in galactans from red seaweeds and its influence on rheological properties. Galactans, which include galactopyranose units, are significant in seaweed polysaccharides, affecting their physical behavior in solutions (Ciancia et al., 2020).

Steric Control in Enzymatic Reactions : Pierdominici-Sottile et al. (2018) studied the role of steric factors in the active site of UDP-galactopyranose mutase, which controls the conversion of UDP-galactopyranose to UDP-galactofuranose. This research provides insights into how steric complementarity affects the enzyme’s reaction mechanism (Pierdominici-Sottile et al., 2018).

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-DHVFOXMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015855 | |

| Record name | L-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-galactopyranose | |

CAS RN |

39392-65-9 | |

| Record name | L-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B7797434.png)

![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazole-4,5-dione](/img/structure/B7797440.png)